molecular formula C7H3Cl2F11 B14228451 Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- CAS No. 538345-75-4

Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro-

Cat. No.: B14228451
CAS No.: 538345-75-4
M. Wt: 366.98 g/mol
InChI Key: PLFZRLCDPFGDKI-UHFFFAOYSA-N
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Description

Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- is a highly fluorinated and chlorinated derivative of heptane. This compound is characterized by the presence of multiple fluorine and chlorine atoms, which significantly alter its chemical properties compared to its parent hydrocarbon, heptane. The extensive halogenation makes it a compound of interest in various scientific and industrial applications due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- typically involves the halogenation of heptane. The process can be carried out through a series of substitution reactions where hydrogen atoms in heptane are replaced by fluorine and chlorine atoms. This can be achieved using reagents such as chlorine gas (Cl₂) and fluorine gas (F₂) under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor where heptane is exposed to a mixture of chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure complete halogenation. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: It can also undergo oxidation reactions, although the presence of multiple halogen atoms makes it relatively resistant to oxidation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield partially halogenated heptane derivatives, while reduction can lead to the formation of heptane with fewer halogen atoms.

Scientific Research Applications

Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study the effects of extensive halogenation on hydrocarbon reactivity.

    Biology: Investigated for its potential effects on biological systems, particularly in studies related to halogenated compounds’ toxicity and bioaccumulation.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that require specific halogenation patterns for activity.

    Industry: Utilized in the production of specialty chemicals and materials, including high-performance lubricants and coatings due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- exerts its effects is primarily through its interactions with other molecules via halogen bonding. The presence of multiple halogen atoms allows for strong intermolecular interactions, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Heptane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-: Another highly fluorinated derivative of heptane with similar properties but different halogenation patterns.

    Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-: A compound with an additional fluorine atom compared to Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro-.

Uniqueness

Heptane, 6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoro- is unique due to its specific pattern of halogenation, which imparts distinct chemical properties. The combination of chlorine and fluorine atoms in specific positions on the heptane backbone results in a compound with unique reactivity and stability, making it valuable for various specialized applications.

Properties

CAS No.

538345-75-4

Molecular Formula

C7H3Cl2F11

Molecular Weight

366.98 g/mol

IUPAC Name

6,7-dichloro-1,1,2,2,3,3,4,4,5,5,6-undecafluoroheptane

InChI

InChI=1S/C7H3Cl2F11/c8-1-3(9,12)5(15,16)7(19,20)6(17,18)4(13,14)2(10)11/h2H,1H2

InChI Key

PLFZRLCDPFGDKI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)Cl)Cl

Origin of Product

United States

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